
1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a potential bioactive compound . It is synthesized through the Michael addition of N-heterocycles to chalcones . The compound is of interest due to its stability and ability to bind “privileged structures” through hydrogen-bonding .
Synthesis Analysis
The synthesis of this compound involves the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . The preparation of the compound involves the mixing of 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a catalytic amount of sodium hydroxide . The product is then recrystallized with ethanol, yielding a yellowish solid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Michael addition of N-heterocycles to chalcones . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds . The aza-Michael reaction can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes .Applications De Recherche Scientifique
Lignin Model Studies
- Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis: Research on a lignin model compound related to 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one indicated different reaction modes depending on the type of acid used. This compound's behavior under various acidolysis conditions provides insights into the lignin degradation process, crucial for understanding and improving industrial applications like paper production and biomass conversion (Imai, Yokoyama, & Matsumoto, 2011).
Chemical Synthesis
- Selective Reduction in Synthesis: The selective reduction of this compound was studied for stereoselective synthesis, highlighting the compound's role in organic synthesis and its potential for creating specific stereoisomers (Collier, Fisher, & Schulz, 1997).
Pyrolysis Studies
- Pyrolytic Reactivity in Lignin Model Compounds: Studies on pyrolytic reactivity of lignin model compounds, including 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one, provide valuable data for understanding the thermal degradation behavior of lignin. This research is crucial for the development of biofuel production processes (Watanabe, Kawamoto, & Saka, 2009).
Biological Degradation
- Bacterial Degradation of Lignin Model Compounds: The compound serves as a substrate for bacterial species like Pseudomonas acidovorans, which can degrade it. Understanding this process is essential for developing biological methods for lignin degradation and recycling (Vicuña, González, Mozuch, & Kirk, 1987).
Photochemistry
- Photochemical Reactions of Lignin-related Compounds: Investigations into the photochemical behavior of compounds similar to 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one help in understanding the mechanisms of color changes in lignin upon exposure to light, which is significant for the paper industry and material sciences (Weir, Arct, Ceccarelli, & Puumala, 1996).
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILXBGDHLUCSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

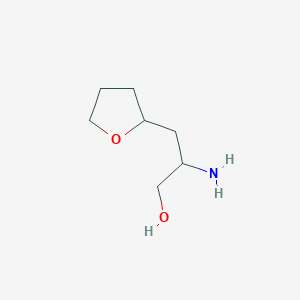
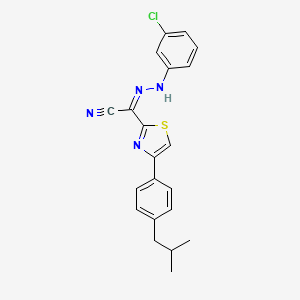
![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B2843343.png)

![2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile](/img/structure/B2843346.png)
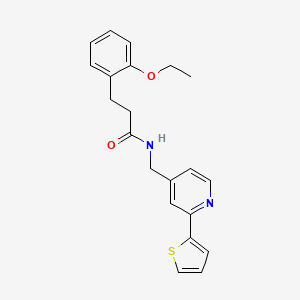
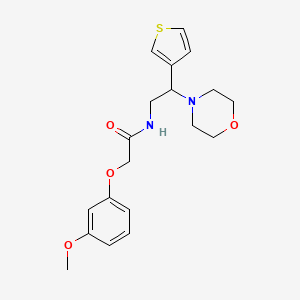
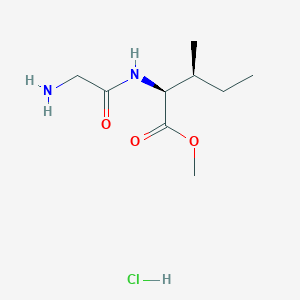
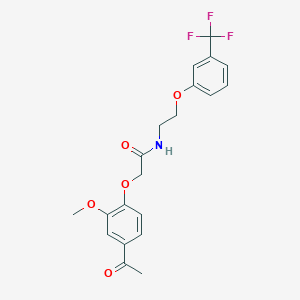
![1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2843352.png)
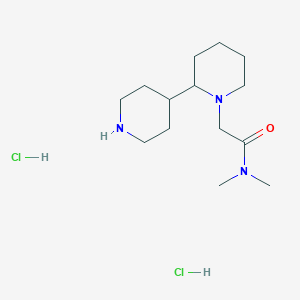

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2843361.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide](/img/structure/B2843362.png)